N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide
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Overview
Description
N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide is an organic compound with the molecular formula C15H14FN2O3 This compound is characterized by the presence of a fluorophenyl group, a nitrobenzamide group, and an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-methylbenzamide to introduce the nitro group, followed by the alkylation of the resulting compound with 2-(4-fluorophenyl)ethyl bromide. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like potassium carbonate for alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-methyl-3-nitrobenzoic acid and 2-(4-fluorophenyl)ethylamine.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorophenyl group may enhance the compound’s binding affinity to certain proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide
- N-[2-(4-chlorophenyl)ethyl]-4-methyl-3-nitrobenzamide
- N-[2-(4-bromophenyl)ethyl]-4-methyl-3-nitrobenzamide
Uniqueness
N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide is unique due to the presence of both a fluorophenyl group and a nitrobenzamide group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various research applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-11-2-5-13(10-15(11)19(21)22)16(20)18-9-8-12-3-6-14(17)7-4-12/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZCSWQTDBVQMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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